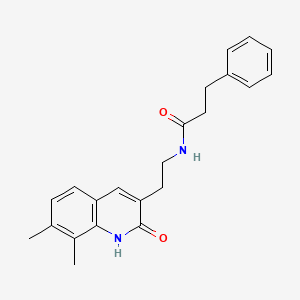

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the class of quinoline derivatives and has been synthesized using different methods.

科学的研究の応用

Antitumor Activity

Research has shown that phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide exhibit antitumor activity, with specific compounds showing significant efficacy in both leukemia and solid tumor models. The structural requirement for DNA intercalation and the importance of the phenyl ring's position relative to the quinoline core for binding and biological activity have been highlighted, with certain derivatives outperforming the parent compound in vivo (Atwell, Baguley, & Denny, 1989).

Anticancer Agents

Coumarin and quinolinone-3-aminoamide derivatives, including N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been synthesized and shown to inhibit cancer cell growth effectively. These compounds' structural features have been confirmed via X-ray diffraction analysis, suggesting a potential pathway for developing new anticancer agents (Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).

Multidrug Resistance Reversal

The compound GF120918, an acridonecarboxamide derivative, has demonstrated effectiveness in reversing multidrug resistance (MDR) in cancer cells. Its ability to enhance the cytotoxicity of chemotherapeutic agents, combined with its favorable pharmacokinetic properties, underscores the potential for acridonecarboxamide derivatives in treating MDR cancers (Hyafil, Vergely, du Vignaud, & Grand-Perret, 1993).

Antimutagenic Activity

Compounds derived from clove (Syzygium aromaticum), including phenylpropanoids, have shown antimutagenic activity. These compounds suppress the expression of the umu gene following the induction of the SOS response in certain Salmonella typhimurium strains treated with various mutagens. This finding opens avenues for exploring natural compounds in mutagenesis prevention (Miyazawa & Hisama, 2003).

Orexin Receptor Blockade

Studies on orexin receptors have revealed that blocking orexin-2 (OX2R) receptors can initiate and prolong sleep, with implications for understanding the regulation of sleep-wake cycles and developing sleep-promoting therapies. This research provides insight into the roles of OX1R and OX2R in sleep modulation, with potential applications in treating sleep disorders (Dugovic et al., 2009).

特性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-15-8-10-18-14-19(22(26)24-21(18)16(15)2)12-13-23-20(25)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVJQTLZBFARLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)

![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)